molecular formula C8H13NO2 B14537336 Ethyl 3-(propylimino)prop-2-enoate CAS No. 62317-61-7

Ethyl 3-(propylimino)prop-2-enoate

Cat. No.: B14537336
CAS No.: 62317-61-7
M. Wt: 155.19 g/mol
InChI Key: YQPOBFVEZSPBNL-UHFFFAOYSA-N
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Description

Ethyl 3-(propylimino)prop-2-enoate is an α,β-unsaturated ester featuring a propylimino (-N=CH-) substituent at the β-position of the propenoate backbone. Its structure combines an ethyl ester group, a conjugated enoate system, and a propylimino moiety, which confers unique reactivity and physicochemical properties. While direct literature on its synthesis or applications is sparse, its structural analogs—such as ethyl acrylate derivatives and imino-substituted enoates—are well-documented in organic synthesis and materials science. For example, similar compounds like ethyl (E)-3-(dimethylamino)prop-2-enoate are synthesized via condensation reactions under acidic conditions, as seen in , suggesting analogous pathways for the target compound .

Properties

CAS No.

62317-61-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-3-6-9-7-5-8(10)11-4-2/h5H,3-4,6H2,1-2H3

InChI Key

YQPOBFVEZSPBNL-UHFFFAOYSA-N

Canonical SMILES

CCCN=C=CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(propylimino)prop-2-enoate can be synthesized through the liquid phase esterification reaction of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(propylimino)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or amides.

Scientific Research Applications

Ethyl 3-(propylimino)prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-(propylimino)prop-2-enoate involves its interaction with molecular targets through its ester and imino groups. These functional groups can participate in various chemical reactions, such as nucleophilic attack or electrophilic addition, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Functional Differences
Compound Name Key Functional Groups Substituent Effects Applications/Reactivity
Ethyl 3-(propylimino)prop-2-enoate Ethyl ester, propylimino, enoate Enhanced electrophilicity due to imino conjugation; potential for hydrogen bonding Likely intermediate in heterocyclic synthesis
Ethyl acrylate () Ethyl ester, vinyl group High reactivity in polymerization; acute toxicity (LD₅₀: 4:101 mg/kg) Monomer for plastics, adhesives
Ethyl (E)-3-(dimethylamino)prop-2-enoate () Dimethylamino, enoate Electron-donating amino group stabilizes enoate; used in pyrazole synthesis Building block for pharmaceuticals
Fluorinated prop-2-enoates () Perfluoroalkyl sulfonyl, enoate Extreme hydrophobicity/chemical resistance; high thermal stability Surfactants, coatings, specialty polymers

Key Findings :

  • The propylimino group in the target compound introduces nucleophilic character at the nitrogen, contrasting with the electron-donating dimethylamino group in ’s analogs. This difference may alter reactivity in cycloaddition or alkylation reactions .
  • Fluorinated analogs () exhibit superior chemical resistance compared to non-fluorinated enoates, highlighting the role of substituents in material applications .
  • Ethyl acrylate’s acute toxicity () suggests that imino-substituted derivatives may require rigorous safety evaluations, as nitrogen-containing groups can modulate bioavailability .

Hydrogen Bonding and Crystallographic Behavior

The propylimino group’s ability to participate in hydrogen bonding (as a donor via N-H or acceptor via imino lone pairs) contrasts with non-polar fluorinated chains () and weakly basic dimethylamino groups (). emphasizes that hydrogen-bonding patterns dictate crystal packing and solubility. For example, imino-substituted enoates may form dimeric aggregates via N-H···O interactions, whereas fluorinated analogs rely on van der Waals forces .

Insights :

  • Imino-substituted enoates (e.g., ) require prolonged heating and acid catalysts, whereas ethyl acrylate is synthesized via straightforward esterification .
  • Fluorinated derivatives often involve specialized reagents (e.g., perfluoroalkyl sulfonyl chlorides) and exhibit lower reaction yields due to steric hindrance .

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